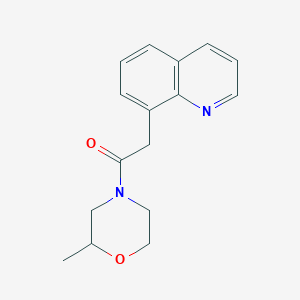
N-ethyl-2-methyl-N-phenylcyclopropane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-2-methyl-N-phenylcyclopropane-1-carboxamide (EMPC) is a cyclopropane derivative that has been studied for its potential use in scientific research. This compound has shown promising results in various studies, including its ability to modulate the activity of certain receptors in the brain.
Mecanismo De Acción
N-ethyl-2-methyl-N-phenylcyclopropane-1-carboxamide exerts its effects by binding to the sigma-1 receptor and the NMDA receptor. The sigma-1 receptor is a chaperone protein that regulates the activity of various ion channels and receptors in the brain. N-ethyl-2-methyl-N-phenylcyclopropane-1-carboxamide has been shown to enhance the activity of the sigma-1 receptor, leading to the modulation of various downstream signaling pathways.
Biochemical and Physiological Effects:
N-ethyl-2-methyl-N-phenylcyclopropane-1-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and glutamate. N-ethyl-2-methyl-N-phenylcyclopropane-1-carboxamide has also been shown to have neuroprotective effects, protecting neurons from various insults, including oxidative stress and excitotoxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-ethyl-2-methyl-N-phenylcyclopropane-1-carboxamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. N-ethyl-2-methyl-N-phenylcyclopropane-1-carboxamide has also been shown to have low toxicity, making it suitable for in vitro and in vivo studies. However, one limitation of N-ethyl-2-methyl-N-phenylcyclopropane-1-carboxamide is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of N-ethyl-2-methyl-N-phenylcyclopropane-1-carboxamide. One potential area of research is the development of novel sigma-1 receptor ligands based on the structure of N-ethyl-2-methyl-N-phenylcyclopropane-1-carboxamide. These ligands could be used to further elucidate the role of the sigma-1 receptor in various physiological and pathological processes. Another potential area of research is the use of N-ethyl-2-methyl-N-phenylcyclopropane-1-carboxamide as a potential therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. The neuroprotective effects of N-ethyl-2-methyl-N-phenylcyclopropane-1-carboxamide make it a promising candidate for further investigation in this area.
Métodos De Síntesis
N-ethyl-2-methyl-N-phenylcyclopropane-1-carboxamide can be synthesized through a multistep process starting from commercially available starting materials. The first step involves the reaction of N-phenylethylamine with methyl acrylate to yield N-phenyl-2-methyl-3-oxobutanamide. This intermediate is then treated with sodium borohydride to reduce the carbonyl group, followed by the reaction with cyclopropanecarbonyl chloride to yield N-ethyl-2-methyl-N-phenylcyclopropane-1-carboxamide.
Aplicaciones Científicas De Investigación
N-ethyl-2-methyl-N-phenylcyclopropane-1-carboxamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to modulate the activity of certain receptors in the brain, including the sigma-1 receptor and the N-methyl-D-aspartate (NMDA) receptor. These receptors are involved in various physiological and pathological processes, including pain perception, learning and memory, and neurodegenerative diseases.
Propiedades
IUPAC Name |
N-ethyl-2-methyl-N-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-3-14(11-7-5-4-6-8-11)13(15)12-9-10(12)2/h4-8,10,12H,3,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRCBUJIYNLCWPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2CC2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Methyl-1-[4-(piperidine-1-carbonyl)piperazin-1-yl]pentan-1-one](/img/structure/B7508049.png)




![2-(2-Bicyclo[2.2.1]heptanyl)-1-(4-methoxypiperidin-1-yl)ethanone](/img/structure/B7508070.png)





![3-(2-Methylprop-2-enyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B7508112.png)

![1-[(4-Methylsulfanylphenyl)methyl]imidazole](/img/structure/B7508120.png)